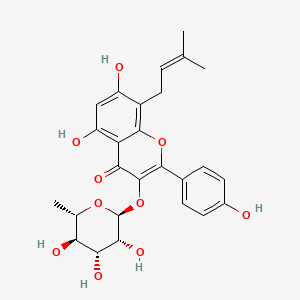

Baohuoside II

Übersicht

Beschreibung

Baohuoside II is a compound found in Herba Epimedii , a traditional Chinese herb known for its medicinal properties. This herb is also referred to as horny goat weed , yin-yang-huo , or barrenwort . Herba Epimedii has been used for centuries in oriental countries and is consumed in various forms, including teas, wines, extracts, tablets, and capsules. This compound is one of the key components contributing to its therapeutic effects .

Wissenschaftliche Forschungsanwendungen

Hepatoprotective Effects

Baohuoside II has been studied for its potential hepatoprotective properties. Research indicates that compounds like this compound in Herba Epimedii may be related to the hepatotoxicity of the herb, suggesting a dual role where it could potentially cause liver injury at high concentrations but also offer protective effects at controlled doses .

Anticancer Activity

Ikarisoside A has shown promise in anticancer research, particularly in the treatment of solid cancers. It exhibits multiple biological activities, including the induction of apoptosis, inhibition of proliferation, cell cycle arrest, and reduction of cellular metabolism. It also has the potential to inhibit cancer metastasis and tumor-associated angiogenesis .

Neuropharmacological Effects

In neuropharmacology, Ikarisoside A has been observed to inhibit acetylcholine-induced catecholamine secretion and synthesis by suppressing nicotinic acetylcholine receptor-ion channels in cultured bovine adrenal medullary cells. This suggests potential applications in managing disorders related to catecholamine signaling .

Cardioprotective Properties

Ikarisoside A possesses cardioprotective effects, which could be beneficial in the prevention of ischemia/reperfusion injury and in reducing myocardial infarction. The mechanism is thought to involve the reduction of injury caused by free radicals .

Osteogenic Activities

The compound has been linked to osteogenic activities, where it may stimulate bone formation and improve bone properties. This is particularly relevant in the context of osteoporosis and other bone-related conditions .

Anti-inflammatory Effects

Ikarisoside A has demonstrated anti-inflammatory properties, which could make it a valuable compound in the treatment of inflammatory diseases. Its ability to modulate inflammatory responses holds potential for therapeutic applications .

Pharmacokinetics and Drug Development

The development and validation of methods for the quantification of this compound in biological samples are crucial for pharmacokinetic studies. Such research paves the way for the compound’s inclusion in drug development and therapeutic use .

Traditional Medicine and Functional Food

Traditionally, Ikarisoside A, derived from plants of the genus Epimedium, has been used in Chinese medicine as tonics, antirheumatics, and aphrodisiacs. Modern research into its pharmacological effects supports some of these traditional uses and opens up possibilities for its incorporation into functional foods .

Safety and Hazards

While Baohuoside II is generally considered safe, potential hepatotoxic effects have been associated with other compounds in Herba Epimedii. Researchers have specifically studied 2″-O-Rhamnosyl Icariside II , Baohuoside I , and This compound in this context . Caution should be exercised, especially when consuming Herba Epimedii extracts or supplements.

Zukünftige Richtungen

: Qin, W., Yang, Y., Wang, Y., Zhang, X., & Liu, X. (2022). Transcriptomic and metabolomic analysis reveals the difference between large and small flower taxa of Herba Epimedii during flavonoid accumulation. Scientific Reports, 12, 2762. Read more : Effect of 2″-O-Rhamnosyl Icariside II, Baohuoside I and Baohuoside II. (2019). Molecules, 24(7), 1263. Read more

Wirkmechanismus

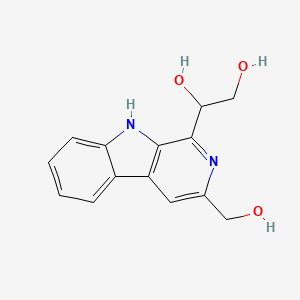

Target of Action

Baohuoside II primarily targets the nicotinic acetylcholine receptors in bovine adrenal medullary cells . These receptors play a crucial role in the secretion and synthesis of catecholamines .

Mode of Action

this compound interacts with its targets by suppressing the nicotinic acetylcholine receptor-ion channels . This suppression inhibits the secretion and synthesis of catecholamines induced by acetylcholine .

Biochemical Pathways

this compound affects the catecholamine synthesis pathway. It suppresses the influx of sodium and calcium ions induced by acetylcholine, which in turn inhibits the synthesis of catecholamines . The compound also inhibits the activity of tyrosine hydroxylase, a key enzyme in the catecholamine synthesis pathway .

Result of Action

The inhibition of catecholamine secretion and synthesis by this compound leads to a decrease in the concentration of these neurotransmitters . This can have various effects at the molecular and cellular levels, depending on the specific physiological context.

Eigenschaften

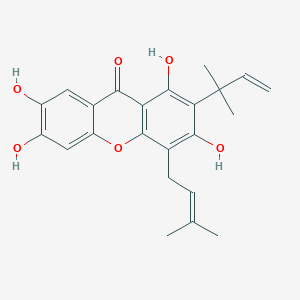

IUPAC Name |

5,7-dihydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28O10/c1-11(2)4-9-15-16(28)10-17(29)18-20(31)25(36-26-22(33)21(32)19(30)12(3)34-26)23(35-24(15)18)13-5-7-14(27)8-6-13/h4-8,10,12,19,21-22,26-30,32-33H,9H2,1-3H3/t12-,19-,21+,22+,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPLMLWBOUPDPQF-GULSFEPBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=C(OC3=C(C(=CC(=C3C2=O)O)O)CC=C(C)C)C4=CC=C(C=C4)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=C(C(=CC(=C3C2=O)O)O)CC=C(C)C)C4=CC=C(C=C4)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70203945 | |

| Record name | Baohuoside II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70203945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

500.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

55395-07-8 | |

| Record name | Baohuoside II | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055395078 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Baohuoside II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70203945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

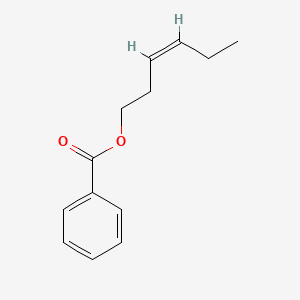

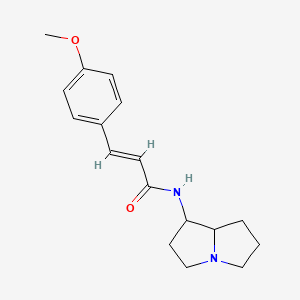

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,16R)-10,25-Dimethoxy-15,15,30,30-tetramethyl-7,23-dioxa-15,30-diazoniaheptacyclo[22.6.2.23,6.18,12.118,22.027,31.016,34]hexatriaconta-3(36),4,6(35),8(34),9,11,18(33),19,21,24,26,31-dodecaene-9,21-diol;chloride](/img/structure/B1233907.png)

![6-[[(3S,6aR,6bS,8R,8aS,14bR)-8-hydroxy-8a-(hydroxymethyl)-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-3-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B1233918.png)

![[(1S,4aS,5R,7S,7aS)-4a,5-dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-7-yl] acetate](/img/structure/B1233920.png)